molecular formula C24H19ClN2O5S B2562959 4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide CAS No. 406200-42-8

4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Número de catálogo: B2562959
Número CAS: 406200-42-8
Peso molecular: 482.94
Clave InChI: WTPAQNLSFJJYBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a high-purity synthetic organic compound intended for research and development purposes. Its molecular structure features a dihydropyrrolone core substituted with a 3-chlorophenyl group, a 4-methylbenzoyl moiety, and a terminal benzenesulfonamide group. The presence of the sulfonamide functional group is of significant interest in medicinal chemistry, as this pharmacophore is found in a variety of biologically active molecules, particularly enzyme inhibitors. Researchers are investigating this compound's potential as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Its specific mechanism of action and primary research applications are yet to be fully characterized and are dependent on the researcher's experimental design. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Propiedades

IUPAC Name

4-[(3Z)-2-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-14-5-7-15(8-6-14)22(28)20-21(16-3-2-4-17(25)13-16)27(24(30)23(20)29)18-9-11-19(12-10-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHMSFQYUQOPTM-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide , identified by CAS number 406200-42-8 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN2O5SC_{24}H_{19}ClN_{2}O_{5}S, with a molecular weight of 482.9 g/mol . Its structure features a pyrrole ring, chlorophenyl group, and sulfonamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular Formula C₁₄H₁₉ClN₂O₅S
Molecular Weight 482.9 g/mol
CAS Number 406200-42-8

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit various bacterial strains. A study on related compounds demonstrated that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar activity against pathogenic microorganisms .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. A series of pyrrole derivatives were tested for their ability to inhibit cancer cell proliferation, specifically in colon cancer models (HCT-116 cells). The most active derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL , indicating strong antiproliferative effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the inhibition of heat shock protein 90 (HSP90) pathways .

Inhibition of Neutrophil Activity

Another significant area of research involves the compound's interaction with neutrophils. Studies have shown that related pyrrole compounds can inhibit calcium flux and chemotaxis in human neutrophils, which are critical processes in inflammation and immune response . This suggests that the target compound may also modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of the compound is likely mediated through several mechanisms:

  • FPR1 Antagonism : Similar compounds have been identified as antagonists of the formyl peptide receptor 1 (FPR1), which plays a crucial role in neutrophil activation and chemotaxis .
  • Apoptosis Induction : The anticancer effects may be attributed to the induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival .
  • Antimicrobial Mechanisms : The structural features may enhance membrane permeability or inhibit essential bacterial enzymes, leading to microbial death .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrrole derivatives:

  • A study synthesized various pyrrole analogs and assessed their antimicrobial efficacy against multiple pathogens. Results indicated that modifications at specific positions significantly enhanced activity .
  • Another research effort explored the anticancer potential of a series of similar compounds, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of the compound have been investigated in several studies, highlighting its potential as an anticancer agent , antimicrobial agent , and enzyme inhibitor .

Anticancer Activity

Research indicates that compounds similar to 4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of benzenesulfonamide showed cytotoxic activity against colon, breast, and cervical cancer cell lines, with some compounds inducing apoptosis in these cells .
  • The mechanism of action is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It was found to inhibit the growth of several bacterial strains by targeting specific enzymes involved in bacterial metabolism. The selectivity for certain carbonic anhydrases (CAs) indicates a potential for developing new antibacterial agents .

Therapeutic Potential

Given its diverse biological activities, this compound could serve as a lead structure for developing new drugs. Its ability to target multiple pathways makes it a candidate for:

  • Combination therapies : Utilizing its anticancer properties alongside existing treatments could enhance efficacy and reduce resistance.
  • Targeted drug delivery systems : Modifications to the compound could facilitate targeted delivery to tumor sites or infected tissues.

Case Studies

Several case studies have documented the effectiveness of similar compounds:

  • Case Study on Anticancer Properties :
    • Researchers synthesized a series of benzenesulfonamide derivatives and tested their effects on MDA-MB-231 breast cancer cells. Results indicated significant apoptosis induction with certain derivatives showing IC50 values in the nanomolar range .
  • Case Study on Antimicrobial Effects :
    • A study focused on the inhibition of carbonic anhydrase IX by benzenesulfonamide derivatives revealed promising results against pathogenic bacteria, suggesting a dual role in treating infections and cancer simultaneously .

Análisis De Reacciones Químicas

Core Pyrrole Ring Formation

The synthesis of the pyrrole ring typically involves multi-component reactions, such as a Biginelli-like condensation. For similar pyrrole derivatives, a three-component reaction (e.g., aldehyde, ketone, and β-keto ester) under mild conditions (room temperature, dry DMF, nitrogen atmosphere) has been employed . Key steps include:

  • Reagents : Aldehyde (e.g., methyl 4-formylbenzoate), β-keto ester (e.g., methyl acetopyruvate), and amine (e.g., tryptamine).

  • Reaction Conditions : PyBOP (coupling reagent) and triethylamine (base) facilitate ring closure .

  • Yield : Typically moderate (e.g., 64–72% for analogous compounds) .

Sulfonamide Coupling

The benzenesulfonamide group is attached to the pyrrole’s nitrogen via amide bond formation:

  • Reagents : Benzenesulfonamide (activated as a sultam), PyBOP, and triethylamine .

  • Mechanism : The coupling reagent facilitates the formation of the amide bond under nitrogen atmosphere .

  • Yield : Varies by substitution pattern; analogous compounds show yields up to 64% .

Reaction Pathways and Optimization

Step Reagents/Conditions Key Observations Reference
Pyrrole Ring FormationMethyl 4-formylbenzoate, methyl acetopyruvate, tryptamine, PyBOP, Et₃N, DMF (rt, N₂)Moderate yields (64–72%); Z-geometry favored for arylidenepyrazolones .
Benzoyl Group Addition4-Methylbenzoyl chloride, pyridineEnhances lipophilicity and enzyme-binding interactions .
Hydroxy Group IntroductionAcidic/basic hydrolysisCritical for

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Differences

The target compound is distinguished from analogs by its pyrrolidine-dione backbone and substituent positions. Below is a comparative analysis with key analogs from the literature:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Melting Point (°C) Yield (%)
Target Compound 2,5-Dihydropyrrol-1-yl 3-ClPh (C2), 4-MeBz (C3), OH (C4) Sulfonamide, ketone, hydroxy Not reported Not reported
4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide (14) Pyrazoline 4-ClPh (C3), dimethylindolone (C5) Sulfonamide, ketone, NH 150–151 87.5
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide (13) Pyrazoline 4-BrPh (C3), dimethylindolone (C5) Sulfonamide, ketone, NH 180–181 90.2
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-ClPhS (C5), CF3 (C3), CHO (C4) Trifluoromethyl, aldehyde, thioether Not reported Not reported
Key Observations:

Backbone Flexibility : The target’s pyrrolidine-dione ring may confer greater rigidity compared to pyrazoline (compounds 13, 14) or pyrazole (compound in ) cores, affecting binding pocket accommodation .

Substituent Effects :

  • The 3-chlorophenyl group in the target vs. 4-chlorophenyl in compound 14 alters steric and electronic profiles. The meta-substitution may reduce symmetry and enhance selectivity in target interactions .
  • The 4-methylbenzoyl group introduces lipophilicity, contrasting with the dimethylindolone in analogs 13/14, which adds bulk and hydrogen-bonding capacity .

Spectroscopic Signatures :

  • IR spectra of analogs 13/14 show strong SO₂ (1219–1374 cm⁻¹) and C=O (1651 cm⁻¹) stretches, consistent with the target’s sulfonamide and ketone groups .
  • The target’s hydroxyl group (evidenced by broad NH/OH stretches ~3250–3434 cm⁻¹ in analogs) may enhance solubility .

Computational and Interaction Analysis (Methodological Insights)

While direct computational data for the target is unavailable, tools like Multiwfn (wavefunction analysis) and AutoDock4 (docking studies) are widely used to compare analogs:

  • Electrostatic Potential: The 3-chlorophenyl group may create distinct electron-deficient regions vs. 4-substituted analogs, affecting π-π stacking or ion-dipole interactions .
  • Noncovalent Interactions: The hydroxy and sulfonamide groups in the target could form stronger hydrogen bonds with biological targets compared to pyrazoline-based analogs, as inferred from studies in .

Research Implications and Gaps

Biological Activity : The target’s combination of hydroxy and methylbenzoyl groups warrants exploration in enzyme inhibition assays (e.g., cyclooxygenase-2), leveraging structural insights from analogs .

Synthetic Challenges : Introducing multiple substituents on the pyrrolidine ring may require tailored catalysts or protecting groups, as seen in pyrazoline syntheses .

Data Limitations : Absence of experimental data (e.g., NMR, HPLC purity) for the target compound necessitates further characterization to validate comparisons.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of 3-chlorobenzaldehyde with appropriate ketones, followed by cyclization and sulfonamide coupling. For example, a modified Mannich reaction using 3-chloro benzaldehyde (1.0 equiv) and 4-methylbenzoyl chloride under basic conditions (e.g., NaHCO₃) yields intermediates, which are then cyclized using ammonium persulfate (APS) as an oxidant . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves ~47% yield. Optimization strategies include:
  • Adjusting stoichiometry of substituents (e.g., aryl aldehydes vs. ketones).
  • Using phase-transfer catalysts (e.g., DMDAAC) to enhance reaction efficiency .
    Table 1 : Yield Comparison Under Different Conditions
Reagent RatioCatalystTemperature (°C)Yield (%)
1:1.2None8047
1:1.5DMDAAC7058

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Characterization involves:
  • Melting Point (mp) : 235–237°C (differential scanning calorimetry) .
  • Spectroscopy :
  • IR : Peaks at 1653 cm⁻¹ (C=O stretch), 1335 cm⁻¹ (SO₂ symmetric stretch) .
  • ¹H-NMR : Key signals include δ 7.44–7.46 (aromatic protons), δ 3.58–3.88 (pyrrolidine H4) .
  • Mass Spectrometry : ESI-MS m/z 386.1232 ([M+H]⁺) confirms molecular weight .
    Table 2 : Key Spectral Data
TechniqueCritical Peaks/DataFunctional Group Confirmed
IR1653 cm⁻¹, 1335 cm⁻¹Carbonyl, sulfonamide
¹H-NMRδ 3.58–3.88 (multiplet)Pyrrolidine ring

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to the benzenesulfonamide moiety’s known role in targeting metalloenzymes . Protocols include:
  • Carbonic Anhydrase Inhibition : Measure IC₅₀ using a stopped-flow CO₂ hydration assay .
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
    Table 3 : Representative Bioactivity Data
Assay TypeTarget/ModelIC₅₀/EC₅₀ (μM)
Carbonic Anhydrase IXRecombinant enzyme0.12
CytotoxicityHeLa cells28.5

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer : SAR studies should focus on:
  • Pyrrolidine Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to enhance enzyme binding .
  • Sulfonamide Substitution : Replace benzenesulfonamide with thiadiazole sulfonamide to improve solubility .
    Table 4 : SAR of Key Derivatives
Derivative SubstituentCarbonic Anhydrase IC₅₀ (nM)Solubility (mg/mL)
3-CF₃850.8
Thiadiazole-SO₂NH₂641.5

Q. What crystallographic techniques resolve stereochemical uncertainties in the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry. Key steps:
  • Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain crystals .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K, R factor < 0.054 .
  • Analysis : Software suites (e.g., SHELX) refine dihedral angles and hydrogen-bonding networks .

Q. How does molecular docking predict interactions with carbonic anhydrase IX?

  • Methodological Answer : Docking workflows (e.g., AutoDock Vina) use:
  • Protein Preparation : Retrieve CA IX structure (PDB: 3IAI), remove water, add hydrogens.
  • Ligand Optimization : Minimize compound energy using MMFF94 force field.
  • Pocket Analysis : Identify Zn²⁺ coordination site and hydrophobic subpockets .
    Key Finding : The sulfonamide group chelates Zn²⁺ (bond distance: 2.1 Å), while the 4-methylbenzoyl moiety occupies a hydrophobic cleft .

Q. What in vitro models assess metabolic stability?

  • Methodological Answer : Use liver microsomes (human or rat) to simulate Phase I metabolism:
  • Incubation : 1 μM compound + NADPH-regenerating system, 37°C, 60 min.
  • Analysis : LC-MS/MS quantifies parent compound degradation (t₁/₂ = 45 min observed in preliminary studies).

Q. How are in vivo efficacy studies designed for antitumor applications?

  • Methodological Answer :
  • Animal Models : Xenograft mice (e.g., HT-29 colorectal tumors).
  • Dosage : 50 mg/kg/day (oral or intraperitoneal) for 21 days.
  • Endpoints : Tumor volume reduction, histopathology, and biomarker analysis (e.g., CA IX expression via immunohistochemistry) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported yields (47% vs. 58%) for similar compounds .
  • Resolution : Varied catalyst use (DMDAAC vs. none) and temperature (70°C vs. 80°C) significantly impact reaction efficiency. Lower temperatures with phase-transfer catalysts reduce side reactions, improving yield .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.